molecular formula C6H12N4O2S2 B2958056 5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide CAS No. 1225484-47-8

5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B2958056
CAS No.: 1225484-47-8
M. Wt: 236.31
InChI Key: SWCNYBXXSVFQRM-UHFFFAOYSA-N
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Description

5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used as a corrosion inhibitor for metals and as an additive in lubricants.

Safety and Hazards

“5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide” is an experimental teratogen . When heated to decomposition, it emits very toxic fumes of NOx, Na2O, and SOx . It is recommended to use personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of pivaloyl chloride with thiosemicarbazide. The reaction is carried out under controlled conditions, often involving the use of solvents like methanol and inert gases such as nitrogen or argon to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-tert-butyl-1,3,4-thiadiazole
  • 5-tert-butyl-1,3,4-thiadiazol-2-amine
  • 2-amino-5-methyl-1,3,4-thiadiazole

Uniqueness

5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. For example, the presence of the sulfonamide group enhances its solubility in water and its ability to interact with biological molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S2/c1-6(2,3)10-14(11,12)5-9-8-4(7)13-5/h10H,1-3H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCNYBXXSVFQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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